molecular formula C20H20N4O4S2 B14972068 3,4,5-trimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

3,4,5-trimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B14972068
M. Wt: 444.5 g/mol
InChI Key: ZAPNUWNXWCWSLQ-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that features a combination of trimethoxyphenyl, thiophene, triazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the trimethoxyphenyl and thiophene derivatives, followed by the formation of the triazole and thiazole rings. Common synthetic methods include:

    Cyclization reactions: Formation of triazole and thiazole rings through cyclization of appropriate precursors.

    Substitution reactions: Introduction of functional groups via nucleophilic or electrophilic substitution.

    Coupling reactions: Use of coupling agents like EDCI or DCC to link different moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of thiophene or triazole moieties to their respective oxides.

    Reduction: Reduction of nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including anti-cancer, anti-bacterial, and anti-viral properties.

    Material Science: Use in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4,5-TRIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE lies in its combination of multiple pharmacophores within a single molecule, which may confer multi-target activity and enhanced therapeutic potential compared to simpler analogs.

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide

InChI

InChI=1S/C20H20N4O4S2/c1-26-14-9-12(10-15(27-2)17(14)28-3)19(25)21-7-6-13-11-30-20-22-18(23-24(13)20)16-5-4-8-29-16/h4-5,8-11H,6-7H2,1-3H3,(H,21,25)

InChI Key

ZAPNUWNXWCWSLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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